4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
4-Fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a tetrahydroquinoline derivative characterized by:
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-9-11-21(12-10-20)31(28,29)26-14-2-3-17-15-19(8-13-22(17)26)25-23(27)16-4-6-18(24)7-5-16/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWMKBMAAQAESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable tetrahydroquinoline derivative. The process often requires specific conditions to ensure high yield and purity of the final product.
Anticancer Properties
Research has indicated that sulfonamide derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that sulfonamides can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease. Molecular docking studies suggest that this compound may interact with key residues in the active site of AChE, potentially enhancing its therapeutic profile .
Antimicrobial Activity
Sulfonamide derivatives are known for their broad-spectrum antimicrobial activity. The presence of the methoxybenzenesulfonyl group enhances the lipophilicity of the compound, facilitating better penetration into microbial cell membranes. Preliminary studies have shown that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of various sulfonamide derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Structural Analogues
Structural Insights :
Pharmacological Profiles
- HDAC Inhibition: Tetrahydroquinoline sulfonamides are reported as HDAC inhibitors, with substituents like 4-methoxybenzenesulfonyl influencing isoform selectivity ().
- mTOR Inhibition: Morpholine-substituted analogs () exhibit mTOR inhibitory activity, suggesting the tetrahydroquinoline scaffold’s versatility in targeting kinases.
SAR Trends
Position 1 Modifications :
- 4-Methoxybenzenesulfonyl (target compound) vs. propylsulfonyl (): The former enhances aromatic interactions in hydrophobic binding pockets.
- Morpholine-4-carbonyl () improves water solubility via hydrogen bonding.
Position 6 Modifications: 4-Fluoro benzamide (target compound) vs. Thiophene-2-carboxamide () introduces planar geometry for π-π interactions.
Key Gaps in Data :
- Limited experimental data on the target compound’s biological activity (e.g., IC$_{50}$ values).
- Absence of comparative cytotoxicity or metabolic stability studies across analogs.
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline core is typically synthesized via the Pictet-Spengler reaction , which involves cyclization of an aniline derivative with an aldehyde. For this compound, the 6-amino substituent must be strategically positioned for subsequent reactions.
Example Protocol :
-
Starting Material : 4-Methoxyaniline reacts with glutaraldehyde under acidic conditions (e.g., HCl in ethanol) to form 1,2,3,4-tetrahydroquinoline.
-
Nitro Group Introduction : Nitration at the 6-position using nitric acid in sulfuric acid yields 6-nitro-1,2,3,4-tetrahydroquinoline.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 6-amino-1,2,3,4-tetrahydroquinoline.
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Glutaraldehyde, HCl | 80°C | 65% |
| Nitration | HNO₃, H₂SO₄ | 0°C → RT | 72% |
| Reduction | H₂, Pd/C | RT, 1 atm | 90% |
Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The sulfonylation step introduces the 4-methoxybenzenesulfonyl group at the 1-position of the tetrahydroquinoline.
Procedure :
-
Base Activation : 6-Amino-1,2,3,4-tetrahydroquinoline is dissolved in dry dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Sulfonyl Chloride Addition : 4-Methoxybenzenesulfonyl chloride is added dropwise at 0°C.
-
Stirring : The reaction proceeds at room temperature for 12 hours.
-
Workup : The mixture is washed with aqueous HCl (1M), followed by brine, and dried over Na₂SO₄.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
Optimization Insights :
-
Excess sulfonyl chloride (1.2 equiv) improves yield.
-
Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Benzamide Coupling with 4-Fluorobenzoic Acid
The final step involves coupling the sulfonylated tetrahydroquinoline with 4-fluorobenzoic acid to form the amide bond.
Method A: Schotten-Baumann Reaction
-
Activation : 4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Coupling : The acid chloride reacts with 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in a biphasic system (NaOH(aq)/CH₂Cl₂).
-
Isolation : The organic layer is dried and concentrated, followed by recrystallization from ethanol.
Method B: Carbodiimide-Mediated Coupling
-
Reagents : 4-Fluorobenzoic acid, 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, EDCI, HOBt, and DIPEA in DMF.
-
Reaction : Stirred at room temperature for 24 hours.
-
Purification : Preparative HPLC (C18 column, acetonitrile/water gradient).
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 58% | 95% |
| EDCI/HOBt | 82% | 99% |
Optimization Strategies
Solvent and Temperature Effects
-
Sulfonylation : DCM outperforms THF due to better solubility of intermediates.
-
Amide Coupling : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carbodiimide-mediated methods.
Catalytic Improvements
-
Palladium Catalysts : Use of Pd(OAc)₂ in Suzuki-Miyaura cross-couplings for precursor synthesis (if applicable).
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in Schotten-Baumann protocols.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 70:30 CH₃CN/H₂O | 99.2% |
| TLC | SiO₂, EtOAc/hexane 1:1 | Rf = 0.45 |
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains:
- A tetrahydroquinoline core with a sulfonyl group at position 1, introducing conformational rigidity and electron-withdrawing effects .
- A 4-fluorobenzamide moiety at position 6, where the fluorine atom enhances electrophilicity and metabolic stability .
- A 4-methoxybenzenesulfonyl group, where the methoxy substituent modulates solubility and π-stacking interactions . These features collectively influence reactivity in nucleophilic substitutions (e.g., sulfonamide formation) and hydrogen-bonding interactions in biological systems.
Q. What synthetic routes are commonly employed for preparing this compound?
A typical multi-step synthesis involves:
- Step 1 : Formation of the 1,2,3,4-tetrahydroquinoline scaffold via cyclization of aniline derivatives under acidic conditions .
- Step 2 : Sulfonylation at position 1 using 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to control exothermicity .
- Step 3 : Amide coupling at position 6 using 4-fluorobenzoic acid activated with HATU or EDCI, followed by purification via column chromatography . Yield optimization requires strict temperature control (0–5°C during sulfonylation) and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H/C NMR confirms regiochemistry and substituent positions (e.g., methoxy vs. fluorine) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNOS) and detects synthetic byproducts .
- HPLC-PDA : Assesses purity (>95%) and identifies polar impurities from incomplete sulfonylation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the sulfonylation step?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize the sulfonyl chloride intermediate .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation at lower temperatures (reducing side reactions) .
- Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to tetrahydroquinoline to ensure complete conversion . Post-reaction, quench excess reagents with ice-cold water and extract with ethyl acetate to isolate the product .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Metabolic Stability Assays : Compare hepatic microsome stability to identify rapid degradation (e.g., demethylation of the methoxy group) .
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions to improve bioavailability .
- Orthogonal Binding Assays : Use surface plasmon resonance (SPR) to confirm target engagement discrepancies caused by serum protein interference .
Q. How does the fluorinated benzamide moiety affect RORγ receptor binding compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances binding via:
- Dipole Interactions : Stabilizes interactions with RORγ’s hydrophobic pocket (e.g., similar to SR1078’s IC of 1–3 µM) .
- Metabolic Resistance : Reduces oxidative metabolism, prolonging half-life in cellular assays . Comparative studies show a 2–3× increase in binding affinity for fluorinated vs. chloro or methyl derivatives .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with RORγ’s ligand-binding domain, focusing on sulfonyl and benzamide hydrogen bonds .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of the compound-receptor complex in physiological conditions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with activity cliffs using datasets from PubChem .
Q. How can researchers address cell line-specific discrepancies in reported biological activities?
- Receptor Expression Profiling : Quantify RORγ mRNA/protein levels via qPCR/Western blot to rule out variability .
- Cellular Context : Use isogenic cell lines (e.g., CRISPR-edited RORγ knockouts) to isolate compound-specific effects .
- Assay Standardization : Normalize data using reference agonists (e.g., SR1001) and control for serum concentration differences in culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
